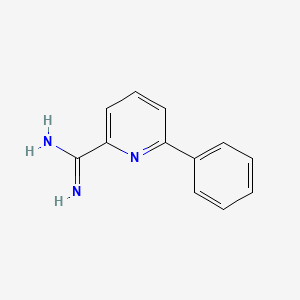
6-Phenylpicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylpicolinimidamide is a chemical compound with the molecular formula C12H12ClN3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and drug discovery . The compound is characterized by a phenyl group attached to a picolinimidamide structure, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 6-Phenylpicolinimidamide typically involves several steps. One common method includes the reaction of 6-phenylpicolinic acid with an appropriate amine under specific conditions to form the desired imidamide. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Phenylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Phenylpicolinimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a catalyst in various chemical reactions, facilitating the formation of desired products.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Phenylpicolinimidamide involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
6-Phenylpicolinimidamide can be compared with other similar compounds such as:
6-Phenylpyridine-2-carboximidamide: Similar in structure but may have different reactivity and applications.
2-Pyridinecarboximidamide, 6-phenyl-: Another related compound with distinct properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications in various fields.
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C12H11N3/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9/h1-8H,(H3,13,14) |
InChI Key |
PLAOURGAPYYYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


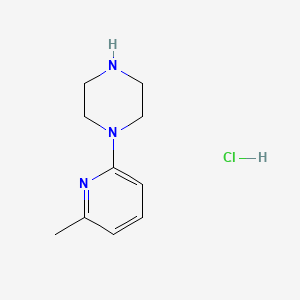
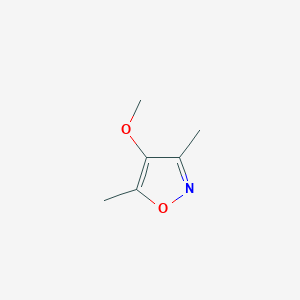
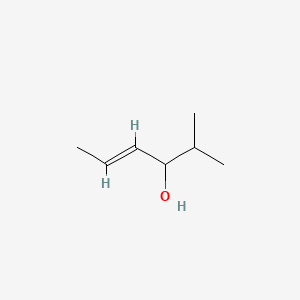



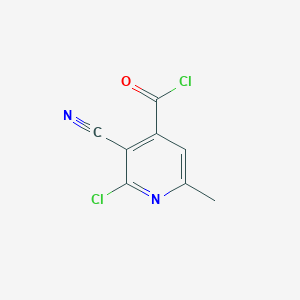
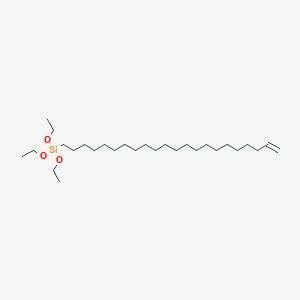

![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

